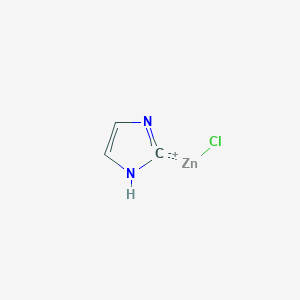
Acetamide, 2-hydroxy-N-(3-oxo-3H-phenoxazin-2-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-hydroxy-N-(3-oxo-3H-phenoxazin-2-yl)- typically involves the oxidative cyclocondensation of 2-aminophenols. This reaction is facilitated by the presence of oxidizing agents, which help in the formation of the phenoxazinone core. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, 2-hydroxy-N-(3-oxo-3H-phenoxazin-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can modify the phenoxazinone core, leading to different structural analogs.
Substitution: Substitution reactions, particularly at the hydroxyl or amide groups, can yield a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogenating agents or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives.
Aplicaciones Científicas De Investigación
Acetamide, 2-hydroxy-N-(3-oxo-3H-phenoxazin-2-yl)- has several scientific research applications:
Chemistry: Used as a precursor for synthesizing various phenoxazinone derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in inhibiting specific enzymes and pathways related to disease.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of Acetamide, 2-hydroxy-N-(3-oxo-3H-phenoxazin-2-yl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include oxidative stress pathways, apoptosis, and cell cycle regulation.
Comparación Con Compuestos Similares
Similar Compounds
Chandrananimycin A: Another phenoxazinone derivative with similar biological activities.
Exfoliazone: A natural product with a phenoxazinone core, known for its antimicrobial properties.
Uniqueness
Acetamide, 2-hydroxy-N-(3-oxo-3H-phenoxazin-2-yl)- is unique due to its specific structural features and the presence of both hydroxyl and amide functional groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
664355-13-9 |
|---|---|
Fórmula molecular |
C14H10N2O4 |
Peso molecular |
270.24 g/mol |
Nombre IUPAC |
2-hydroxy-N-(3-oxophenoxazin-2-yl)acetamide |
InChI |
InChI=1S/C14H10N2O4/c17-7-14(19)16-9-5-10-13(6-11(9)18)20-12-4-2-1-3-8(12)15-10/h1-6,17H,7H2,(H,16,19) |
Clave InChI |
FZSQLOMULZHCDL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C3C=C(C(=O)C=C3O2)NC(=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tricyclo[3.3.0.0~2,4~]octane-3-carboxamide](/img/structure/B15159611.png)





![10-Ethynyl-7,7-diphenylspiro[4.5]decan-10-ol](/img/structure/B15159650.png)

![1H-Isoindole-1,3(2H)-dione, 2-[2-[4-(trifluoromethyl)phenyl]-1-aziridinyl]-](/img/structure/B15159673.png)

![2-[5-(10-Iododecyl)thiophen-2-yl]-5-(5-octylthiophen-2-yl)thiophene](/img/structure/B15159688.png)
